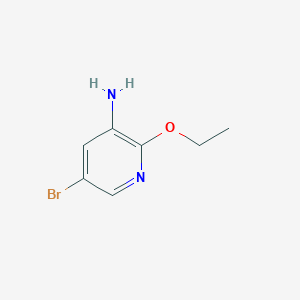

5-Bromo-2-ethoxypyridin-3-amine

Description

5-Bromo-2-ethoxypyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Properties

IUPAC Name |

5-bromo-2-ethoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPXDUNQMPRRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681436 | |

| Record name | 5-Bromo-2-ethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886373-00-8 | |

| Record name | 5-Bromo-2-ethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxypyridin-3-amine typically involves the bromination of 2-ethoxypyridine followed by amination. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This method is known for its efficiency and moderate to good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxypyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Arylboronic Acids: Reactants in coupling reactions.

Base: Often required to facilitate the reaction.

Major Products

The major products formed from these reactions are typically novel pyridine derivatives, which can have various applications in medicinal chemistry and materials science .

Scientific Research Applications

5-Bromo-2-ethoxypyridin-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Research into its potential as a pharmaceutical intermediate.

Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxypyridin-3-amine in chemical reactions involves the activation of the bromine atom, which can then participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-2-methylpyridin-3-amine

- 5-Bromo-2-methoxypyridin-3-amine

- 5-Bromo-2-chloropyridin-3-amine

Uniqueness

5-Bromo-2-ethoxypyridin-3-amine is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for the synthesis of specific derivatives that may not be easily accessible through other similar compounds .

Biological Activity

5-Bromo-2-ethoxypyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 5-position, an ethoxy group at the 2-position, and an amino group at the 3-position of the pyridine ring. The unique structural characteristics of this compound suggest various interactions with biological targets, making it a candidate for further pharmacological investigations.

The molecular formula of this compound is . The presence of the bromine and ethoxy groups contributes to its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anticancer Properties : Investigations into its anticancer effects have shown promise, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

- Enzyme Interaction : The compound may interact with specific enzymes and receptors, influencing their activity and leading to various biological effects.

Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated that the compound could significantly inhibit cell proliferation in MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism was associated with the induction of apoptosis and cell cycle arrest in the G0/G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 130 | Induces apoptosis, inhibits proliferation |

| HCT-116 | 20 | Cell cycle arrest, decreases AKT phosphorylation |

Antimicrobial Activity

In vitro studies showed that this compound exhibited moderate antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicated its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The bromine atom enhances lipophilicity, while the ethoxy group may improve binding affinity to biological targets. Comparative studies with similar compounds have highlighted the significance of these functional groups in modulating activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-methoxypyridin-3-amine | Methoxy group instead of ethoxy | Lower anticancer activity |

| 5-Chloro-2-ethoxypyridin-3-amine | Chlorine atom instead of bromine | Varying enzyme inhibition patterns |

Case Studies

- Study on Antitumor Mechanisms : A detailed investigation into the mechanisms by which this compound induces apoptosis revealed that it affects key signaling pathways such as PI3K/AKT/mTOR. Western blot assays confirmed decreased phosphorylation of AKT at low concentrations, indicating its potential as a dual inhibitor.

- Evaluation of Antimicrobial Efficacy : A comprehensive evaluation involving various bacterial strains demonstrated that modifications in the structure could lead to enhanced antimicrobial efficacy. The study provided insights into how subtle changes in functional groups could impact overall activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.